

A Note on Data Unavailability and the Power of Predictive Spectroscopy

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2,3,3,4-Pentamethylpentane**

Cat. No.: **B12641855**

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In the field of chemical analysis, direct experimental data is the gold standard. However, for novel, rare, or commercially unavailable compounds like **2,2,3,3,4-pentamethylpentane** (CAS: 16747-44-7), such data may not exist in publicly accessible databases. This guide addresses this challenge by employing a robust, principles-based predictive approach. As scientists and researchers, our expertise allows us to forecast spectroscopic behavior with high accuracy, transforming a chemical structure into its anticipated spectral fingerprints. This document serves as a testament to that methodology, providing a comprehensive, in-depth guide to the predicted spectroscopic data of **2,2,3,3,4-pentamethylpentane**, grounded in the fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.

Molecular Overview

2,2,3,3,4-Pentamethylpentane is a highly branched alkane with the molecular formula $C_{10}H_{22}$ and a molecular weight of 142.28 g/mol. Its unique structure, featuring multiple quaternary carbons and a tertiary center, dictates a specific and predictable spectroscopic signature. This guide will deconstruct this signature across three key analytical techniques.

Property	Value	Source
IUPAC Name	2,2,3,3,4-Pentamethylpentane	
CAS Number	16747-44-7	
Molecular Formula	C ₁₀ H ₂₂	
Molecular Weight	142.28 g/mol	
Canonical SMILES	CC(C)C(C)(C)C(C(C)(C)C	

Mass Spectrometry (MS) Guiding Principles & Rationale

Electron Ionization (EI) mass spectrometry is a high-energy technique that imparts significant energy into the analyte, leading to extensive fragmentation.[\[1\]](#)[\[2\]](#) For highly branched alkanes, this has two primary consequences:

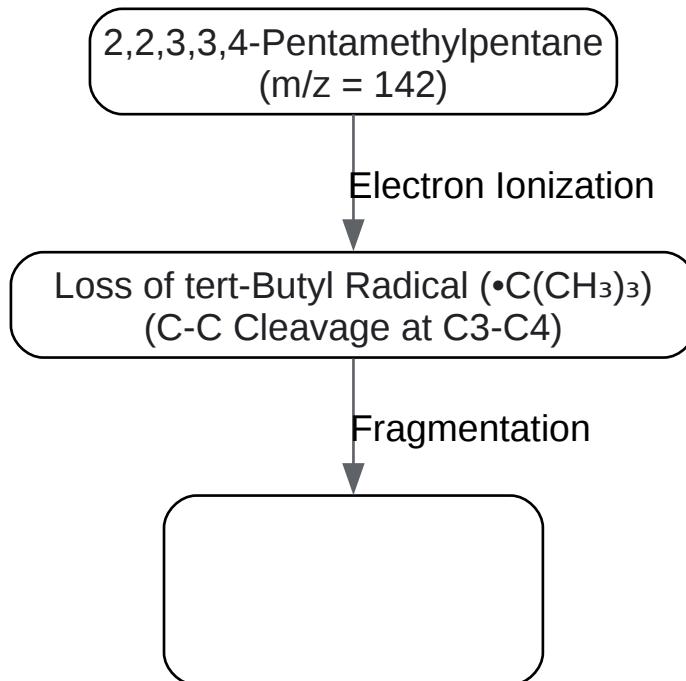
- Weak or Absent Molecular Ion (M⁺•): The stability of the carbocations formed upon fragmentation is so favorable that the initial molecular ion (m/z 142) is often too transient to be detected in significant abundance.[\[3\]](#)[\[4\]](#)
- Cleavage at Branch Points: Fragmentation preferentially occurs at the C-C bonds of the most substituted carbons to yield the most stable carbocations (tertiary > secondary > primary).[\[3\]](#)[\[5\]](#) The driving force is the formation of these stable, positively charged fragments. The most likely cleavage events involve the loss of the largest possible alkyl radical from a branch point.[\[5\]](#)

Predicted Mass Spectrum Data

The fragmentation of **2,2,3,3,4-pentamethylpentane** is predicted to be dominated by cleavage around the highly substituted C3 and C4 positions.

Predicted m/z	Ion Structure	Proposed Origin	Predicted Intensity
142	$[\text{C}_{10}\text{H}_{22}]^{+\bullet}$	Molecular Ion	Very Low / Absent
127	$[\text{C}_9\text{H}_{19}]^+$	Loss of a CH_3 radical	Low
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage of C3-C4 bond (loss of $\text{C}_4\text{H}_9\bullet$)	Base Peak
71	$[\text{C}_5\text{H}_{11}]^+$	Cleavage of C2-C3 bond (loss of $\text{C}_5\text{H}_{11}\bullet$)	High
57	$[\text{C}_4\text{H}_9]^+$	tert-Butyl cation from C3-C4 cleavage	High
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation from various pathways	Medium

Diagram: Predicted Fragmentation Pathway This diagram illustrates the primary fragmentation pathway leading to the predicted base peak.



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Caption: Predicted EI-MS fragmentation of **2,2,3,3,4-pentamethylpentane**.

Interpretation

The predicted mass spectrum serves as a structural fingerprint. The most diagnostic peak is the base peak at m/z 85. This peak arises from the cleavage of the bond between the two quaternary carbons (C3 and C4), expelling a tert-butyl radical ($\cdot\text{C}(\text{CH}_3)_3$) and leaving a stable tertiary carbocation. The presence of a strong peak at m/z 57 further corroborates this, representing the tert-butyl cation itself, which would be formed in the same cleavage event. The peak at m/z 71 is also significant, resulting from the loss of a C_5H_{11} radical via cleavage at the C2-C3 bond. The near absence of the molecular ion at m/z 142 is a key indicator of the molecule's highly branched and saturated nature.[\[3\]](#)

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol ensures robust and reproducible data acquisition.

- Sample Preparation: Dissolve 1 mg of **2,2,3,3,4-pentamethylpentane** in 1 mL of high-purity hexane. The use of a volatile solvent is critical for compatibility with gas chromatography.[\[3\]](#)
- GC Separation:
 - Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
 - Injection: Inject 1 μL of the sample solution into the GC inlet at a temperature of 250°C.
 - Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms) suitable for hydrocarbon analysis.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This ensures separation from any potential impurities.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[\[2\]\[6\]](#)
 - Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the potential molecular ion.

- Source Temperature: Maintain the ion source at 230°C to prevent condensation.
- Data Analysis: The resulting total ion chromatogram (TIC) should show a single peak corresponding to the analyte. The mass spectrum of this peak is then extracted and analyzed for the key fragment ions predicted above.

Infrared (IR) Spectroscopy

Guiding Principles & Rationale

The IR spectrum of an alkane is relatively simple and is dominated by two types of vibrations: C-H stretching and C-H bending.[4][7] C-C bond stretches are typically weak and occur in the complex fingerprint region, making them less useful for diagnostics.[8] The key diagnostic regions for alkanes are:

- C-H Stretching: Absorptions from sp^3 -hybridized C-H bonds occur just below 3000 cm^{-1} .[9]
- C-H Bending: Methyl (CH_3) and methylene (CH_2) groups have characteristic bending vibrations (scissoring, rocking, etc.) between ~ 1470 cm^{-1} and 1350 cm^{-1} .[7] The presence of bulky groups like tert-butyl and isopropyl leads to distinct and identifiable bending absorptions.

Predicted IR Absorption Data

Wavenumber (cm^{-1})	Vibration Type	Predicted Intensity	Structural Assignment
2960 - 2850	C-H Stretch	Strong, Multiple Bands	All methyl (CH_3) and methine (CH) groups
1470 - 1450	C-H Bend (Asymmetric)	Medium	CH_3 groups
~1385	C-H Bend (Symmetric)	Medium	Isopropyl group C-H bend (doublet expected)
~1365	C-H Bend (Symmetric)	Strong	tert-Butyl groups C-H bend

Interpretation

The most prominent feature of the predicted IR spectrum will be a very strong, sharp series of peaks in the 2960-2850 cm^{-1} region, characteristic of sp^3 C-H stretching.[4] The complexity of this region is due to the numerous, slightly different C-H bonds in the molecule. The key diagnostic information lies in the bending region. We predict a strong absorption around 1365 cm^{-1} , characteristic of the symmetric bending of the tert-butyl groups. Additionally, the isopropyl group should give rise to a characteristic doublet peak around 1385 cm^{-1} . The combination of these specific bending absorptions with the intense C-H stretching below 3000 cm^{-1} provides a definitive confirmation of a saturated, highly branched alkane structure containing both tert-butyl and isopropyl moieties.

Self-Validating Experimental Protocol: FT-IR Analysis

- Sample Preparation (Neat Liquid): As **2,2,3,3,4-pentamethylpentane** is a liquid at room temperature, the simplest method is to prepare a thin film.
 - Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) salt plate.
 - Carefully place a second KBr plate on top and gently rotate to create a thin, uniform liquid film between the plates.[10]
- Background Collection: Place the sample holder with the prepared KBr plates into the FT-IR spectrometer. First, run a background scan of the empty instrument to account for atmospheric CO_2 and water vapor.[11]
- Sample Spectrum Acquisition:
 - Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum. The resulting spectrum should be analyzed for the characteristic peaks listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Guiding Principles & Rationale

NMR spectroscopy provides the most detailed structural information.

- ^{13}C NMR: The number of signals indicates the number of chemically unique carbon environments. Due to molecular symmetry, carbons that are interchangeable through a plane or axis of symmetry will be equivalent and produce a single signal.[12]
- ^1H NMR: The number of signals indicates the number of unique proton environments. The chemical shift (δ) is determined by the local electronic environment. The integration of each signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

Symmetry Analysis: **2,2,3,3,4-pentamethylpentane** has a plane of symmetry, but still possesses several unique carbon and proton environments.

- Carbons: There are 7 distinct carbon environments.
- Protons: There are 5 distinct proton environments.

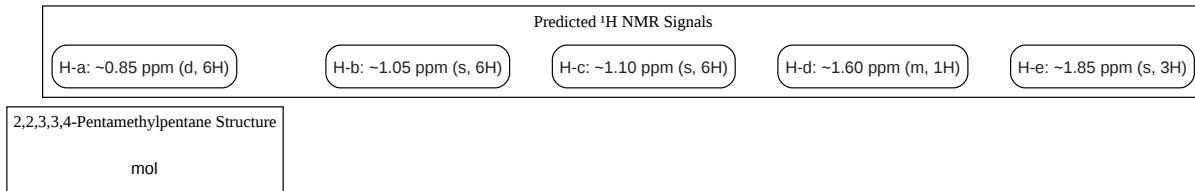
Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Peak Label	Predicted δ (ppm)	Carbon Type	Assignment
C1	~18.5	Primary (CH_3)	C1 (attached to C4)
C2	~19.2	Primary (CH_3)	C5 (attached to C4)
C3	~28.0	Primary (CH_3)	C6, C7 (attached to C2)
C4	~32.5	Primary (CH_3)	C8, C9 (attached to C3)
C5	~35.0	Tertiary (CH)	C4
C6	~38.0	Quaternary	C2
C7	~41.5	Quaternary	C3

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Peak Label	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H-a	~0.85	Doublet	6H	Protons on C1 and C5 (isopropyl methyls)
H-b	~1.05	Singlet	6H	Protons on C8 and C9 (tert-butyl methyls)
H-c	~1.10	Singlet	6H	Protons on C6 and C7 (gem-dimethyls)
H-d	~1.60	Multiplet	1H	Proton on C4 (methine)
H-e	~1.85	Singlet	3H	Protons on C10 (methyl)

Diagram: Structure-Spectrum Correlation This diagram links the unique protons in the molecule to their predicted signals.



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Caption: Correlation of proton environments to predicted ^1H NMR signals.

Interpretation

- ^{13}C NMR: The presence of 7 distinct signals immediately confirms the lack of high symmetry and matches the predicted number of unique carbons. The signals in the 18-33 ppm range are typical for primary methyl carbons in a branched alkane, while the signals at ~35 ppm (tertiary) and ~38-42 ppm (quaternary) are highly diagnostic of the core structure.
- ^1H NMR: The predicted spectrum is rich with information. The upfield doublet integrating to 6H is a classic signature of an isopropyl group. The two distinct singlets, each integrating to 6H, confirm the presence of two different pairs of geminal methyl groups (on C2 and C3). The downfield multiplet for a single proton is characteristic of the highly substituted methine proton at C4. The final singlet integrating to 3H corresponds to the last methyl group. The combination of these signals, their integrations, and their splitting patterns provides unambiguous evidence for the **2,2,3,3,4-pentamethylpentane** structure.

Self-Validating Experimental Protocol: NMR Analysis

- Sample Preparation:

- Accurately weigh 20-30 mg of **2,2,3,3,4-pentamethylpentane** into a clean vial.[13]
- Add ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. TMS provides the 0 ppm reference point.[13]
- Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter.[14]

- Instrument Setup:
 - Instrument: A high-field FT-NMR spectrometer (e.g., 500 MHz).
 - Insert the sample into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. This stabilizes the magnetic field.
 - Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.
- ^1H Spectrum Acquisition:
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: -1 to 12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C Spectrum Acquisition:
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: -10 to 220 ppm.

- Acquisition Time: ~1.5 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 512-1024 scans (more scans are needed due to the lower natural abundance of ^{13}C).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum.

Conclusion

This guide provides a comprehensive, predictive analysis of the key spectroscopic data for **2,2,3,3,4-pentamethylpentane**. By applying fundamental principles of fragmentation, molecular vibration, and nuclear magnetic resonance, we have constructed a detailed and reliable spectral profile for this molecule. The predicted data tables, interpretations, and robust experimental protocols herein offer a valuable resource for the identification and characterization of this compound, demonstrating how a deep understanding of spectroscopic principles can effectively bridge the gap left by unavailable experimental data.

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- To cite this document: BenchChem. [A Note on Data Unavailability and the Power of Predictive Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12641855#spectroscopic-data-of-2-2-3-3-4-pentamethylpentane\]](https://www.benchchem.com/product/b12641855#spectroscopic-data-of-2-2-3-3-4-pentamethylpentane)

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